

# Adalimumab Fosimdesonide vs. Standard TNF Inhibitors: A Comparative Efficacy Guide

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## Compound of Interest

Compound Name: Fosimdesonide

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This guide provides an objective comparison of the efficacy of Adalimumab **Fosimdesonide** (ABBV-154), an antibody-drug conjugate, and standard Tumor Necrosis Factor (TNF) inhibitors, exemplified by adalimumab. The information presented is based on available preclinical and clinical data to support research and development in inflammatory diseases.

## Executive Summary

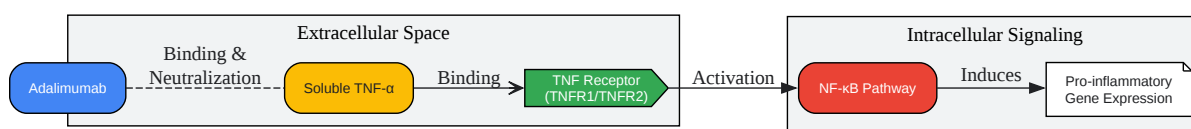
Adalimumab **Fosimdesonide** (ABBV-154) is an investigational antibody-drug conjugate (ADC) that combines the TNF- $\alpha$  targeting of adalimumab with a glucocorticoid receptor modulator (GRM) payload. This dual mechanism aims to deliver targeted anti-inflammatory effects to cells expressing transmembrane TNF, potentially enhancing efficacy while minimizing systemic glucocorticoid-related side effects[1][2][3][4][5]. Standard TNF inhibitors, such as adalimumab, function by neutralizing soluble and membrane-bound TNF- $\alpha$ , thereby inhibiting its pro-inflammatory signaling cascade.

Phase 2b clinical trial data for Adalimumab **Fosimdesonide** in Rheumatoid Arthritis (RA) demonstrated superior efficacy compared to placebo[6][7][8]. However, the clinical development of ABBV-154 was ultimately discontinued as its benefit-risk profile was not considered sufficiently differentiated from existing therapies[2][9]. This guide presents the available efficacy data for Adalimumab **Fosimdesonide** and compares it with the established efficacy of standard adalimumab.

## Mechanism of Action

### Standard TNF Inhibitors (e.g., Adalimumab)

Standard TNF inhibitors like adalimumab are monoclonal antibodies that bind with high affinity to Tumor Necrosis Factor-alpha (TNF- $\alpha$ ), a key pro-inflammatory cytokine. This binding neutralizes both soluble and transmembrane forms of TNF- $\alpha$ , preventing it from interacting with its receptors, TNFR1 and TNFR2. The blockade of TNF- $\alpha$  signaling leads to a downstream reduction in the production of other inflammatory cytokines and mediators, thereby reducing inflammation and joint damage in autoimmune diseases.

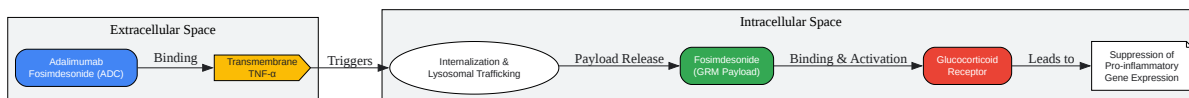


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**Caption:** Signaling pathway of standard TNF inhibitors.

### Adalimumab Fosimdesonide (ABBV-154)

Adalimumab **Fosimdesonide** is an antibody-drug conjugate where adalimumab is linked to a glucocorticoid receptor modulator (GRM)[3][4][5][10]. This design allows for a dual mechanism of action. The adalimumab component targets the ADC to cells expressing transmembrane TNF- $\alpha$ . Upon binding, the ADC is internalized, and the GRM payload is released intracellularly. The GRM then acts as a potent anti-inflammatory agent by binding to glucocorticoid receptors, leading to the suppression of inflammatory gene expression. This targeted delivery is intended to enhance the anti-inflammatory effect at the site of inflammation while minimizing systemic exposure to the glucocorticoid[1][2][11].



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**Caption:** Mechanism of action of Adalimumab Fosimdesonide.

## Comparative Efficacy Data

The following tables summarize the available clinical efficacy data for Adalimumab Fosimdesonide (ABBV-154) in Rheumatoid Arthritis and provide a benchmark for the efficacy of standard adalimumab from a representative Phase 3 clinical trial.

**Table 1: Efficacy of Adalimumab Fosimdesonide (ABBV-154) in Patients with Rheumatoid Arthritis (Phase 2b Study)[6][8]**

Treatment Group (Subcutaneous)	ACR20 Response at Week 12 (%)	ACR50 Response at Week 12 (%)	ACR70 Response at Week 12 (%)
Placebo	-	6.3	-
ABBV-154 40 mg every other week	> Placebo (P < 0.001)	25.5	> Placebo
ABBV-154 150 mg every other week	> Placebo (P < 0.001)	37.8	> Placebo
ABBV-154 340 mg every other week	> Placebo (P < 0.001)	44.4	> Placebo
ABBV-154 340 mg every 4 weeks	> Placebo (P < 0.001)	33.3	> Placebo

Note: Specific percentages for ACR20 and ACR70 for all arms were not fully detailed in the provided search results, but were stated to be significantly higher than placebo for ACR20.

**Table 2: Efficacy of Standard Adalimumab in Patients with Rheumatoid Arthritis (Representative Data)**

Treatment Group	ACR20 Response	ACR50 Response	ACR70 Response
Adalimumab (40 mg every other week) + MTX	~60-70%	~40-50%	~20-30%
Placebo + MTX	~20-30%	~10-15%	~5%

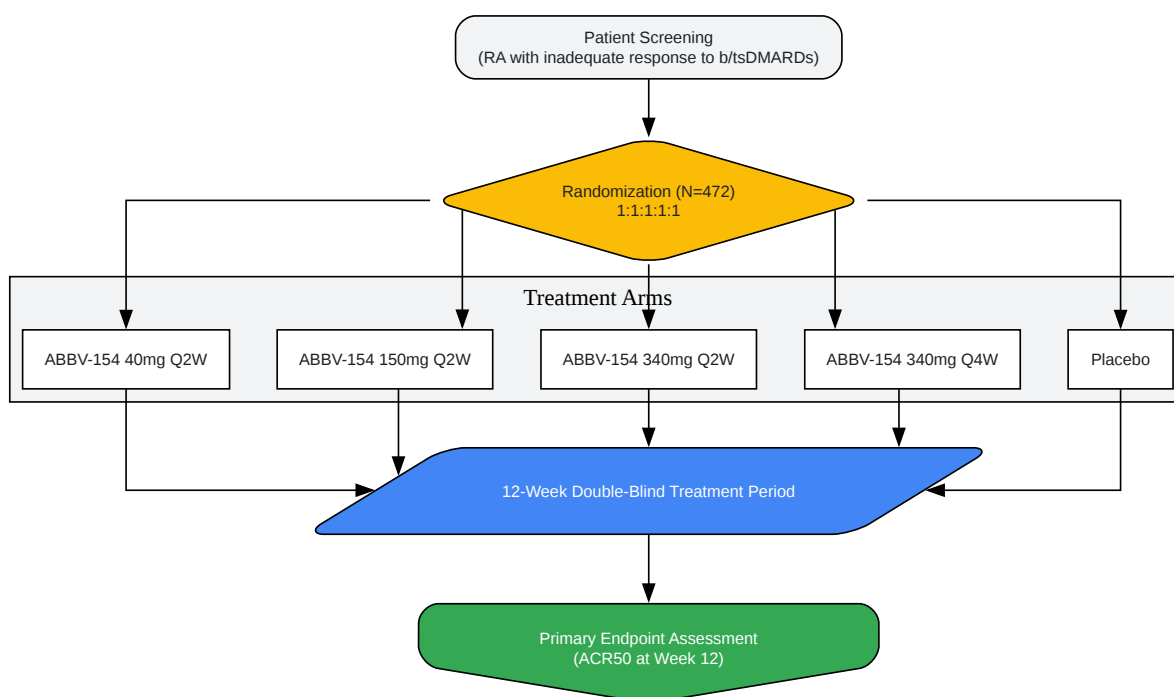
Note: These are representative efficacy ranges for adalimumab in RA clinical trials. Actual percentages can vary depending on the specific trial design and patient population.

## Experimental Protocols

### Adalimumab Fosimdesonide (ABBV-154) Phase 2b Study in Rheumatoid Arthritis[1][6][8]

- Study Design: A Phase 2b, randomized, double-blind, placebo-controlled, multicenter study.
- Patient Population: 472 patients with moderately to severely active Rheumatoid Arthritis who had an inadequate response to at least one prior biologic or targeted synthetic disease-modifying antirheumatic drug (b/tsDMARD). Patients were on a background of methotrexate.
- Randomization: Patients were randomized in a 1:1:1:1:1 ratio to one of five treatment arms.
- Treatment Arms:
  - ABBV-154 40 mg subcutaneously every other week.
  - ABBV-154 150 mg subcutaneously every other week.
  - ABBV-154 340 mg subcutaneously every other week.
  - ABBV-154 340 mg subcutaneously every 4 weeks.

- Placebo subcutaneously.
- Primary Endpoint: The proportion of patients achieving at least a 50% improvement in the American College of Rheumatology (ACR50) response criteria at Week 12.
- Secondary Endpoints: Included the proportion of patients achieving ACR20 and ACR70 responses, changes in Disease Activity Score 28 (DAS28-CRP), and safety assessments.
- Pharmacokinetics and Immunogenicity: Concentrations of the ADC, total antibody, and the unconjugated GRM payload were measured. The development of anti-drug antibodies (ADAs) was also evaluated.



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**Caption:** Experimental workflow of the ABBV-154 Phase 2b trial.

## Conclusion

Adalimumab **Fosimdesonide** represents an innovative approach to treating inflammatory diseases by combining the targeted action of a TNF inhibitor with the potent anti-inflammatory effects of a glucocorticoid receptor modulator. The Phase 2b clinical trial in RA demonstrated that ABBV-154 was superior to placebo in improving the signs and symptoms of the disease[6][7][8]. However, a direct comparison with standard adalimumab within the same trial was not conducted, making definitive conclusions about superior efficacy challenging.

The decision by the developer to discontinue the clinical development of ABBV-154 suggests that the observed efficacy and safety profile did not demonstrate a sufficient improvement over existing therapies to warrant further investigation[2][9]. For researchers and drug developers, the story of Adalimumab **Fosimdesonide** provides valuable insights into the potential and the challenges of developing complex antibody-drug conjugates for non-oncological indications. While the dual-targeting mechanism is a promising strategy, achieving a significantly enhanced benefit-risk profile over established and effective treatments like standard TNF inhibitors remains a high bar.

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